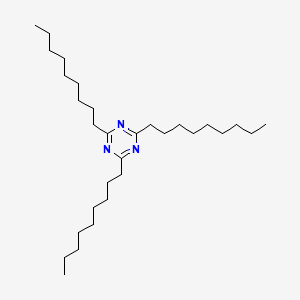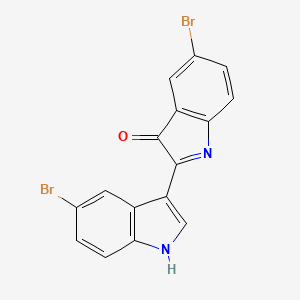![molecular formula C10H20INO B14015523 4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide CAS No. 53102-85-5](/img/structure/B14015523.png)
4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane is a chemical compound with the molecular formula C10H20INO. It is a nitrogen-containing heterocycle that belongs to the class of azabicyclo compounds. This compound is known for its unique bicyclic structure, which includes a quaternary ammonium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane typically involves the following steps:
Starting Material: The synthesis begins with tropinone, a bicyclic ketone.
Methoxylation: Tropinone undergoes methoxylation to introduce the methoxy group at the 2-position.
Quaternization: The resulting intermediate is then subjected to quaternization using methyl iodide to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium ion to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quaternary ammonium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: N-oxides of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane.
Reduction: Tertiary amines derived from the reduction of the quaternary ammonium ion.
Substitution: Substituted derivatives at the methoxy group or the quaternary ammonium ion.
Wissenschaftliche Forschungsanwendungen
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium ion can interact with negatively charged sites on proteins, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure but differ in functional groups.
Quaternary Ammonium Compounds: Compounds such as benzalkonium chloride and cetyltrimethylammonium bromide have similar quaternary ammonium ions but different alkyl chains.
Uniqueness
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane is unique due to its specific combination of a methoxy group and a quaternary ammonium ion within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
53102-85-5 |
|---|---|
Molekularformel |
C10H20INO |
Molekulargewicht |
297.18 g/mol |
IUPAC-Name |
4-methoxy-6,6-dimethyl-6-azoniabicyclo[3.2.1]octane;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-11(2)7-8-4-5-10(12-3)9(11)6-8;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MSJFQFCANYPSED-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC2CCC(C1C2)OC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



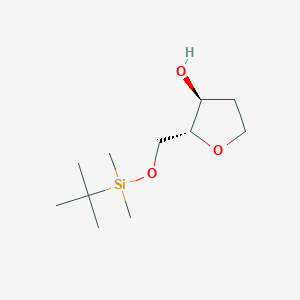

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)

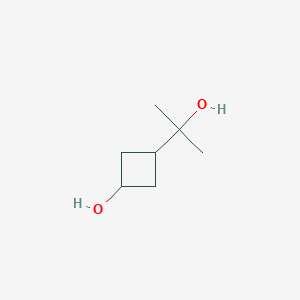
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
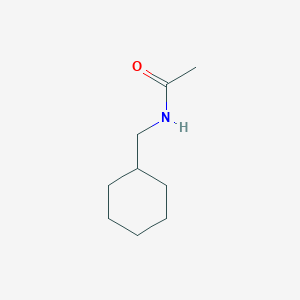
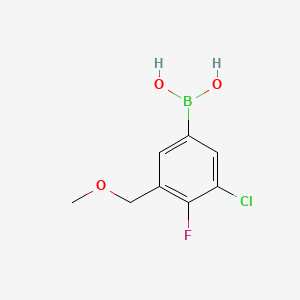
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
